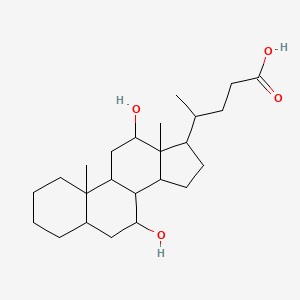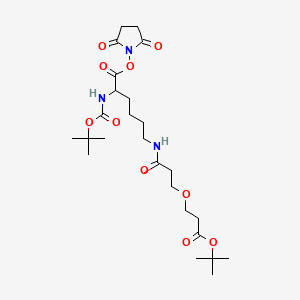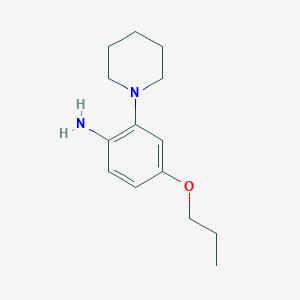
Monastroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-HR22C16 is a potent small-molecule inhibitor of the mitotic kinesin Eg5, which is crucial for cell division. This compound is cell-permeable and does not interact with tubulin, making it a unique mitosis inhibitor . It has a molecular formula of C23H23N3O3 and a molecular weight of 389.5 .
Preparation Methods
The synthesis of trans-HR22C16 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The compound is typically synthesized through a series of organic reactions, including condensation and cyclization reactions. Industrial production methods often involve optimizing these reactions to increase yield and purity .
Chemical Reactions Analysis
trans-HR22C16 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, especially at the aromatic rings, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
trans-HR22C16 has a wide range of applications in scientific research:
Chemistry: Used as a probe to study the dynamics of cell division and mitosis.
Biology: Helps in understanding the role of kinesin Eg5 in cell division.
Medicine: Potential therapeutic applications in cancer treatment due to its ability to inhibit cell division.
Industry: Used in the development of new drugs and therapeutic agents
Mechanism of Action
trans-HR22C16 exerts its effects by binding to the mitotic kinesin Eg5, a motor protein essential for the separation of spindle poles during cell division. By inhibiting Eg5, trans-HR22C16 effectively blocks mitosis, leading to cell cycle arrest and apoptosis in rapidly dividing cells .
Comparison with Similar Compounds
trans-HR22C16 is unique due to its selective inhibition of kinesin Eg5 without interacting with tubulin. Similar compounds include:
Monastrol: Another Eg5 inhibitor but with different binding properties.
STLC: A potent Eg5 inhibitor with a different chemical structure.
Dimethylenastron: Inhibits Eg5 but has a different mechanism of action.
These compounds share the common feature of inhibiting Eg5 but differ in their chemical structures, binding affinities, and specific mechanisms of action.
Properties
Molecular Formula |
C23H23N3O3 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
(10R,15S)-13-butyl-10-(3-hydroxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione |
InChI |
InChI=1S/C23H23N3O3/c1-2-3-11-25-22(28)19-13-17-16-9-4-5-10-18(16)24-20(17)21(26(19)23(25)29)14-7-6-8-15(27)12-14/h4-10,12,19,21,24,27H,2-3,11,13H2,1H3/t19-,21+/m0/s1 |
InChI Key |
IDGCPAFIELNTPI-PZJWPPBQSA-N |
Isomeric SMILES |
CCCCN1C(=O)[C@@H]2CC3=C([C@H](N2C1=O)C4=CC(=CC=C4)O)NC5=CC=CC=C35 |
Canonical SMILES |
CCCCN1C(=O)C2CC3=C(C(N2C1=O)C4=CC(=CC=C4)O)NC5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5S)-5-[(2R)-butan-2-yl]morpholin-3-one](/img/structure/B13717003.png)

![6-Methyl-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13717012.png)
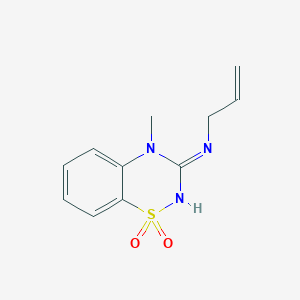

![3-{[2-(Dimethylamino)ethy]methyl]amino}-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13717020.png)
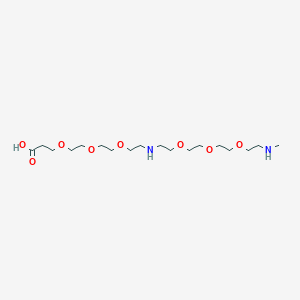
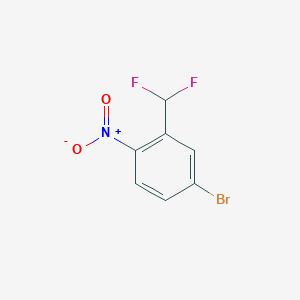
![N3-(7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-chloronicotinamide](/img/structure/B13717051.png)
